2-Acetylaminofluorene
Overview
Description
2-Acetylaminofluorene is a compound of significant interest in chemical research due to its applications in synthesizing materials and studying chemical reactions. While specific studies directly addressing AAF in the context you've described are limited, we can extrapolate from related research to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds like AAF typically involves complex organic reactions. For example, the development of new methods for the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids shows the intricacy of synthesizing structurally specific molecules (J. Aceña, A. Sorochinsky, & V. Soloshonok, 2012). Although this does not address AAF directly, it provides insight into the methodologies that might be applied to synthesize complex molecules, including AAF.
Molecular Structure Analysis
Understanding the molecular structure of AAF is crucial for its application in various fields. Techniques such as NMR spectroscopy and crystallography are commonly used to analyze and confirm the molecular structure of organic compounds. While specific studies on AAF's molecular structure analysis are not highlighted here, the general approach to such analysis involves detailed spectroscopic techniques that elucidate the arrangement of atoms within the molecule.
Chemical Reactions and Properties
AAF's chemical reactions and properties are influenced by its molecular structure. For example, the presence of functional groups can dictate its reactivity with other chemicals and its overall chemical behavior. Studies on similar compounds, such as the synthesis and reactions of 3-acetylindoles, demonstrate the diverse reactivity and biological activities these molecules can exhibit (M. Metwally, S. Shaaban, B. F. Abdel-Wahab, & G. El‐Hiti, 2009). This suggests that AAF could also participate in a wide range of chemical reactions, leading to various derivatives with distinct properties.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Genotoxicity and Mutagenesis .
Summary of the Application
2-AAF and its genotoxic metabolites, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF), are used to study DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models .
Methods of Application
The skin tissues were topically treated with 2-AAF and its metabolites. The DNA damage was measured using the reconstructed skin micronucleus (RSMN) assay and the skin comet assay .
Carcinogenesis Studies
Specific Scientific Field
This application falls under the field of Carcinogenesis and Oncology .
Summary of the Application
Orally administered 2-AAF is used to initiate the carcinogenic process by inducing DNA damage and mutations in the initiated cells. It prepares mouse skin so that subsequent topical applications of croton oil become able to elicit skin tumors .
Methods of Application
2-AAF is administered orally to mice. The mouse skin is then topically treated with croton oil .
Results or Outcomes
The results showed that orally administered 2-AAF was able to increase the number of tumors appearing in mouse skin prepared by a previous application of 9,10-dimethyl-1,2-benzanthracene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(9H-fluoren-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIHNRWJTSTCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Record name | 2-ACETYLAMINOFLUORENE | |
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URL | https://cameochemicals.noaa.gov/chemical/16055 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0039227 | |
Record name | 2-Acetylaminofluorene | |
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Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-acetylaminofluorene appears as white powder or light beige solid. (NTP, 1992), Tan, crystalline powder; [NIOSH], Tan, crystalline powder. | |
Record name | 2-ACETYLAMINOFLUORENE | |
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Record name | 2-Acetylaminofluorene | |
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Record name | 2-ACETYLAMINOFLUORENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/393 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Acetylaminofluorene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in glycols, fat solvents, Soluble in ether, acetic acid, Insoluble | |
Record name | 2-ACETYLAMINOFLUORENE | |
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Record name | 2-ACETYLAMINOFLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |
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Record name | 2-Acetylaminofluorene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |
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Vapor Pressure |
0.00023 mmHg at 212 °F (NTP, 1992), 0.00023 mmHg | |
Record name | 2-ACETYLAMINOFLUORENE | |
Source | CAMEO Chemicals | |
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Record name | 2-ACETYLAMINOFLUORENE | |
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Mechanism of Action |
... METABOLIC ACTIVATION OF 2-ACETYLAMINOFLUORENE TO MUTAGENIC & COVALENTLY PROTEIN-BOUND INTERMEDIATES ... /HAVE BEEN STUDIED/ USING HUMAN-LIVER SUB-CELLULAR COMPONENTS. ... IN VITRO MUTAGENICITY OF ... INDIVIDUAL SAMPLES CORRESPONDED WITH THOSE OF 2-AMINOFLUORENE & SO DID THE DEGREE OF N-HYDROXYLATION. N-OH-AAF WAS METABOLIZED INTO MUTAGENS BY HUMAN-LIVER MICROSOMAL & CYTOSOL FRACTIONS, PRESUMABLY BY WAY OF DEACETYLATION., ... METABOLISM OF 2-ACETYLAMINOFLUORENE & ACTIVATION TO COVALENTLY BOUND & MUTAGENIC INTERMEDIATES ... /HAS BEEN STUDIED IN/ RAT-HEPATOCYTE SUSPENSIONS: THE CELL SYSTEM PREDICTABLY AFFORDED OXIDIZED, DEACETYLATED, & CONJUGATED METABOLITES. PRETREATMENT OF ANIMALS WITH BETA-NAPHTHOFLAVONE INCR THE PHENOLIC, CONJUGATED & COVALENTLY BOUND PROTEIN PRODUCTS. SIMILARLY, ADDN OF 4-NITROPHENOL ... INCR CONCN OF FREE PHENOLS & DECR CONJUGATION; AT SAME TIME, RATES OF COVALENT PROTEIN BINDING WERE DIMINISHED. FORMATION OF ALICYCLIC HYDROXYLATED 9-HYDROXY-2-AAF WAS DEMONSTRATED, & THIS PATHWAY WAS NEITHER INDUCED BY PRIOR BETA-NAPHTHOFLAVONE TREATMENT NOR ARRESTED BY THAT WITH 4-NITROPHENOL. THE CELL SYSTEM GENERATED MUTAGENS FROM 2-ACETYLAMINOFLUORENE & 2-AMINOFLUORENE. ADDN OF MICROSOMES INCR MUTAGENICITY OF 2-AAF, PRESUMABLY THROUGH DEACETYLATION OF N-HYDROXY-ACETYLAMINOFLUORENE TO N-HYDROXY-2-AMINOFLUORENE, BUT NOT OF 2-AMINOFLUORENE., DETAILED BIOCHEMICAL INVESTIGATION IMPLIES THAT 1ST STEP IN MUTAGENIC ACTIVATION OF N-HYDROXY-2-ACETYLAMINOFLUORENE BY ISOLATED MOUSE & RAT LIVER-CELL NUCLEI &/OR CYTOSOL FROM RAT-LIVER HOMOGENATES CONSISTS OF DEACETYLATION BROUGHT ABOUT ... BY MEMBRANE-BOUND AMIDASE OR BY CYTOSOL N,O-ACETYLTRANSFERASE. ACTIVATION OF 2-ACETYLAMINOFLUORENE TO N-HYDROXY-2-AMINOFLUORENE ... BY GUINEA-PIG LIVER (S-9) MIX AFFORDED 2-AMINOFLUORENE (AF) AS WELL AS N-OH-AAF /N-HYDROXY-2-ACETYLAMINOFLUORENE/. MUTAGENICITIES OF AF & N-OH-AAF WERE INHIBITED BY ANTISERA AGAINST NADPH-CYTOCHROME C REDUCTASE & BY PARAOXON. WHILE MUTAGENIC ACTIVITY OF 2-AAF TO N-HYDROXY-2-AMINOFLUORENE CAN BE PRODUCED BY N-HYDROXYLATION OF 2-AMINOFLUORENE OR DEACETYLATION OF N-HYDROXY-2-ACETYLAMINOFLUORENE, THE DATA SUGGESTED THAT DEACETYLATION OF 2-ACETYLAMINOFLUORENE (TO 2-AMINOFLUORENE), FOLLOWED BY N-HYDROXYLATION TO PRODUCE N-HYDROXY-2-AMINOFLUORENE, WAS MAIN PATHWAY FOR MUTAGENIC ACTIVATION OF 2-ACETYLAMINOFLUORENE BY GUINEA-PIG LIVER (S-9) MIX., ... /IT HAS BEEN/ SHOWN THAT ACTIVATION OF 2-ACETYLAMINOFLUORENE TO A MUTAGEN IN VITRO BY MOUSE-LIVER FRACTIONS IS ASSOC WITH GENETIC DIFFERENCES IN THE POLYCYCLIC HYDROCARBON INDUCTIBILITY OF ARYL HYDROCARBON HYDROXYLASE ACTIVITY. ... /IT HAS BEEN SUGGESTED/ THAT THE RATE LIMITING STEP OF 2-ACETYLAMINOFLUORENE MUTAGENESIS IS THE N-HYDROXYLATION BY CYTOCHROME P448. ... EFFECTS OF DETERGENTS UPON RING & N-OXIDATION OF 2-ACETYLAMINOFLUORENE SUGGEST THAT THE TWO REACTIONS ARE CATALYZED BY DIFFERENT ENZYMES., The tumor promoting properties of carcinogenic 2-acetylaminofluorene in rat liver are essentially unknown. We proposed that mitochondria are a target for the cytotoxic effects of 2-nitrosofluorene (NOF), a metabolite of 2-acetylaminofluorene, since NOF induces a redox-cycle at complex I and complex III of the respiratory chain, and impairs respiration and oxidative phosphorylation. /It was/ demonstrated that NOF is a potent inducer of the mitochondrial permeability transition pore (PTP) in isolated mitochondria. In the presence of Ca2+, NOF induced rapid swelling of mitochondria in a dose-dependent manner and depolarized the mitochondrial membrane. Permeability transition as well as depolarization were abolished completely by pre-incubation with the PTP inhibitor cyclosporin A. To study whether the PTP is involved in in vivo toxicity, rats were fed a diet containing 2-acetylaminofluorene (0.04%) for 2 weeks. After isolation of mitochondria, permeability transition was induced by high Ca2+ concentrations (150-400 uM) or phosphate plus Ca2+. Swelling was determined as maximal rate of absorption decrease at 540 nm (delta A/delta t). Surprisingly, delta A/delta t-values of mitochondria from 2-acetylaminofluorene-fed rats were significantly lower (16.3 +/- 4.8 x 10(3)/min) than of mitochondria from control animals (32.7 +/- 4.1 x 10(3)/min; P < 0.02). In the presence of phosphate (15 mM), delta A/delta t-values of mitochondria from 2-acetylaminofluorene-fed rats were even lower (10% of control). Moreover, the membrane potential which was dissipated rapidly by the PTP-inducer NOF (30 uM) at a Ca2+ concentration of 80 uM in mitochondria from control animals, remained constant in mitochondria of 2-acetylaminofluorene-treated rats. ... The regulation of the PTP is altered on chronic 2-acetylaminofluorene-feeding. The increased resistance of mitochondria against permeability transition may alter the threshold for apoptosis and thus suppress apoptosis. | |
Record name | 2-ACETYLAMINOFLUORENE | |
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Product Name |
2-Acetylaminofluorene | |
Color/Form |
Crystals from alcohol + water, Tan, crystalline powder | |
CAS RN |
53-96-3 | |
Record name | 2-ACETYLAMINOFLUORENE | |
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Record name | AAF | |
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Record name | 2-Acetylaminofluorene | |
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Record name | 2-Acetylaminofluorene | |
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Record name | Acetamide, N-9H-fluoren-2-yl- | |
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Record name | 2-Acetylaminofluorene | |
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Record name | N-fluoren-2-ylacetamide | |
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Record name | 2-ACETYLAMINOFLUORENE | |
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Record name | 2-ACETYLAMINOFLUORENE | |
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Record name | 2-ACETYLAMINOFLUORENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/393 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetamide, N-fluoren-2-yl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Melting Point |
381 °F (NTP, 1992), 194 °C, 381 °F | |
Record name | 2-ACETYLAMINOFLUORENE | |
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URL | https://cameochemicals.noaa.gov/chemical/16055 | |
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Record name | 2-ACETYLAMINOFLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |
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Record name | 2-ACETYLAMINOFLUORENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/393 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Acetylaminofluorene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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